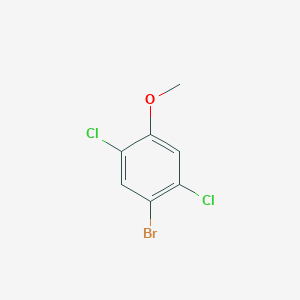

1-Bromo-2,5-dichloro-4-methoxybenzene

描述

Synthesis Analysis

BCDMB can be synthesized through various methods, including halogenation of methoxybenzene using bromine and chlorine. The reaction mechanism involves substitution of the aromatic hydrogen atoms by halogen atoms. The product obtained is then purified using recrystallization to increase purity.Molecular Structure Analysis

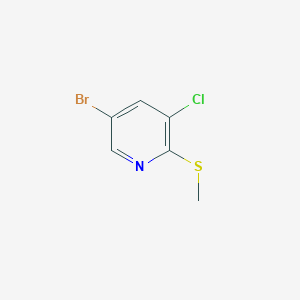

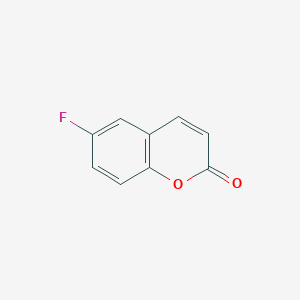

The molecular structure of BCDMB can be represented by the SMILES stringCOC1=CC(=C(C=C1Cl)Br)Cl . This structure indicates that the molecule consists of a benzene ring with bromo, chloro, and methoxy substituents . Chemical Reactions Analysis

BCDMB is a halogenated organic compound which is highly reactive and can undergo halogenation, nitration, and other chemical reactions. The reaction mechanism involves substitution of the aromatic hydrogen atoms by halogen atoms.Physical And Chemical Properties Analysis

BCDMB is soluble in organic solvents, such as diethyl ether, ethanol, and acetone. It is insoluble in water due to its hydrophobic nature. This chemical compound has a high boiling point of 277-279°C and a flash point between 165-166°C.科学研究应用

Organic Synthesis

1-Bromo-2,5-dichloro-4-methoxybenzene is a versatile intermediate in organic synthesis. It’s used in the preparation of various organic compounds through reactions like free radical bromination and nucleophilic substitution . Its halogenated structure makes it a suitable candidate for further functional group transformations, which are pivotal in constructing complex molecules.

Drug Development

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of anti-tumor agents. Its reactivity allows for the introduction of pharmacophores, which are crucial for drug activity. It also enhances antimicrobial activity when used in combination with other drugs.

Analytical Chemistry

In analytical chemistry, 1-Bromo-2,5-dichloro-4-methoxybenzene is characterized and identified using techniques like chromatography, NMR, and mass spectrometry. These methods rely on the compound’s distinct chemical structure for qualitative and quantitative analysis.

作用机制

安全和危害

属性

IUPAC Name |

1-bromo-2,5-dichloro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRCRLIZKGOOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,5-dichloro-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)

![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)